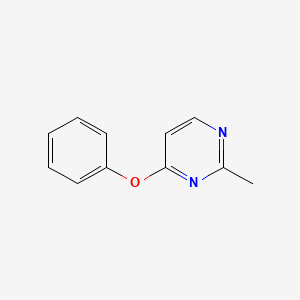![molecular formula C19H25N5O B6503119 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396877-46-5](/img/structure/B6503119.png)
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (3-PPPU) is a novel small molecule compound with potential therapeutic applications. It is a heterocyclic compound that was first synthesized in the laboratory in 2020. 3-PPPU has a wide range of possible applications in the medical and scientific fields, including its use in biochemical and physiological studies, drug discovery, and as a potential therapeutic agent.
Applications De Recherche Scientifique
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has a variety of possible applications in scientific research. It has been used in biochemical and physiological studies to investigate its potential therapeutic applications. It has also been used as a probe to study the structure and function of proteins and other biological molecules. Additionally, 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used in drug discovery, as it has been shown to bind to certain proteins and inhibit their activity.
Mécanisme D'action
The mechanism of action of 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is not yet fully understood. However, it is believed to act as an inhibitor of certain proteins and enzymes, and to modulate the activity of certain biochemical pathways. It has been shown to bind to certain proteins and inhibit their activity, and to interact with certain enzymes and modulate their activity.
Biochemical and Physiological Effects
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins and enzymes, and to modulate the activity of certain biochemical pathways. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects, and to reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a highly soluble compound, making it easy to use in laboratory experiments. However, there are some limitations, such as its low potency and limited availability.
Orientations Futures
There are several possible future directions for the use of 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea. One possible direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research could be conducted to investigate its potential use in drug discovery and to study the structure and function of proteins and other biological molecules. Additionally, further research could be conducted to investigate its potential use as a biomarker for certain diseases. Finally, further research could be conducted to investigate its potential use in the development of novel therapeutic agents.
Méthodes De Synthèse
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be synthesized in a variety of ways, including the use of a two-step synthesis process. In the first step, a reaction between 1-(2-phenylethyl)-3-carbamoyl-piperidine and pyrazine-2-carboxylic acid is conducted in the presence of a base, such as sodium hydroxide, to form the desired product. In the second step, the product is reacted with methylurea in the presence of a base, such as sodium hydroxide, to form the desired 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(22-9-6-16-4-2-1-3-5-16)23-14-17-7-12-24(13-8-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGPLFRNVCPYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6503037.png)

![5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B6503056.png)
![4-phenoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503062.png)
![1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503068.png)
![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6503071.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6503077.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503085.png)
![(2Z)-6-methoxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503092.png)
![2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6503100.png)
![3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503112.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503121.png)
![3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503129.png)
![7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6503134.png)